molecular formula C9H6N2OS2 B13790264 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole CAS No. 92137-10-5

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B13790264
CAS No.: 92137-10-5
M. Wt: 222.3 g/mol
InChI Key: SGVINURPXZYECK-UHFFFAOYSA-N
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Description

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isocyanate group and a sulfanyl group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an isocyanate compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:

2-Mercaptobenzothiazole+IsocyanateThis compound\text{2-Mercaptobenzothiazole} + \text{Isocyanate} \rightarrow \text{this compound} 2-Mercaptobenzothiazole+Isocyanate→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific isocyanate and reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the purification of starting materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isocyanato-1,1-bis[(isocyanatomethyl)sulfanyl]ethane
  • 2-[(Isocyanatomethyl)sulfanyl]-1,3-thiazole
  • 2-[(Isocyanatomethyl)sulfanyl]-1,3-oxazole

Uniqueness

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both the isocyanate and sulfanyl groups attached to the benzothiazole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

92137-10-5

Molecular Formula

C9H6N2OS2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(isocyanatomethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6N2OS2/c12-5-10-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-4H,6H2

InChI Key

SGVINURPXZYECK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCN=C=O

Origin of Product

United States

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